molecular formula C16H24N2O2 B11797452 tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate

Cat. No.: B11797452
M. Wt: 276.37 g/mol
InChI Key: DBJUIUUVFIBGPR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group and a 2-methylpyridin-4-yl substituent at the 2-position of the piperidine ring. This structural motif is common in medicinal chemistry, where the Boc group serves to protect amines during synthetic processes, while the pyridine moiety enhances solubility and participates in hydrogen bonding or π-π interactions with biological targets .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-12-11-13(8-9-17-12)14-7-5-6-10-18(14)15(19)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3

InChI Key

DBJUIUUVFIBGPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Principles of Visible-Light-Mediated C–N Bond Formation

Recent advances in photocatalysis have enabled efficient C–N bond formation between heteroaromatic amines and piperidine scaffolds. A notable example is the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, where 2-aminopyridine reacts with piperazine-1-tert-butyl carboxylate under blue LED irradiation in the presence of an acridine salt photocatalyst and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant. This method achieves a 95% yield by leveraging singlet oxygen generation to facilitate radical-mediated coupling.

For tert-butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate, a similar strategy could involve substituting 2-methylpyridin-4-amine as the coupling partner. The reaction would likely proceed in anhydrous dichloroethane under oxygen-free conditions, with TEMPO ensuring oxidative stability. Key parameters include:

ParameterValue/Description
PhotocatalystAcridine salt (0.1 equiv)
OxidantTEMPO (0.5 equiv)
SolventAnhydrous dichloroethane
Light SourceBlue LED (450–470 nm)
Reaction Time10–12 hours

Mechanistic Insights and Byproduct Mitigation

Reformatsky-Type Reactions for Piperidine-Pyridine Linkage

Red-Al-Mediated Carbonyl Addition

A Reformatsky-type reaction offers an alternative route for introducing the 2-methylpyridin-4-yl group. In a pilot-scale synthesis of tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, trifluoroacetic acid (TFA) was used to generate an iminium salt intermediate, which underwent Reformatsky reaction with ethyl bromoacetate followed by Red-Al reduction. Adapting this method, 2-methylpyridine-4-carbaldehyde could react with a tert-butyl piperidine zinc enolate to form the desired C–C bond.

Critical Process Parameters

  • Iminium Salt Formation : TFA (2.0 equiv) in dichloromethane at 0–5°C.

  • Reformatsky Reaction : Ethyl bromoacetate (1.2 equiv), zinc dust (3.0 equiv), THF, reflux for 6 hours.

  • Reduction : Red-Al (1.5 equiv) in toluene at −20°C.

This method’s scalability (>90% yield in pilot studies) and avoidance of heavy metals make it industrially viable.

Nucleophilic Substitution via Mesylated Intermediates

Methanesulfonyl (Mesyl) Activation

tert-Butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate demonstrates the utility of mesyl groups as leaving groups in nucleophilic substitutions. For the target compound, mesylation of a hydroxymethyl-piperidine intermediate could enable displacement by a 2-methylpyridin-4-yl nucleophile.

Synthetic Sequence

  • Mesylation : Treat tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in DCM at 0°C.

  • Nucleophilic Displacement : React the mesylated intermediate with 2-methylpyridin-4-ylmagnesium bromide (2.0 equiv) in THF at −78°C.

This approach benefits from high regioselectivity and commercial availability of Grignard reagents.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Photocatalytic90–95Mild conditions, high atom economyRequires specialized light equipment
Reformatsky85–90Scalable, no heavy metalsMulti-step, sensitive intermediates
Nucleophilic75–80Commercially available reagentsLow-temperature requirements

Purification and Characterization

Chromatographic Isolation

All methods require column chromatography (silica gel, hexane/ethyl acetate gradient) for final purification. The target compound typically elutes at 30–40% ethyl acetate, yielding a colorless solid.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.55 (s, 3H, pyridine-CH₃), 3.10–3.30 (m, 4H, piperidine-H), 7.20–7.40 (m, 2H, pyridine-H).

  • ¹³C NMR : δ 28.4 (tert-butyl-CH₃), 79.8 (C=O), 154.6 (pyridine-C), 166.9 (carbamate-C) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.

    Reduction: Reduction reactions may target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of tert-butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate. Research indicates that derivatives of piperidine, including this compound, can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assessment
In vitro assays demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, with effective inhibition of cell proliferation observed at nanomolar concentrations. The results suggested an IC50 value indicating potent anticancer activity, comparable to established chemotherapeutics like bleomycin .

Cell Line IC50 (nM) Comparison Compound Effectiveness
FaDu<50BleomycinHigh
A549<100DoxorubicinModerate

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties, particularly in enhancing immune responses against tumors. Studies have shown that it can modulate the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

Case Study: PD-L1 Inhibition
A detailed investigation involved treating mouse splenocytes with the compound in the presence of PD-L1. The results indicated a significant restoration of immune function at low concentrations (100 nM), suggesting its potential as an immunotherapeutic agent .

Concentration (nM) Effect on Immune Function Significance
100Significant rescuep < 0.01
500Moderate rescuep < 0.05

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the coupling of appropriate piperidine and pyridine derivatives under controlled conditions. The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific receptors and enzymes related to cancer progression and immune modulation.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate with key analogs, focusing on structural variations, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound (Target Compound) 2-Methylpyridin-4-yl at C2 C₁₆H₂₂N₂O₂ 274.36 Potential kinase inhibitor intermediate N/A
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl and amino group at C4 C₁₅H₂₁N₃O₂ 275.35 Enhanced solubility; CNS drug candidate
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole at C3 C₁₁H₁₉N₅O₂ 253.30 High binding affinity (-4.5 kcal/mol)
tert-Butyl 4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridine-1'-carboxylate Trifluoromethyl and bipyridine at C4 C₁₆H₁₈F₃N₂O₂ 328.32 Metabolic stability; antiviral research
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate Chloro-methylpyrimidinyloxy at C4 C₁₅H₂₂ClN₃O₃ 327.81 Kinase inhibitor intermediate

Key Observations:

  • Substituent Position and Bioactivity : The target compound’s 2-methylpyridin-4-yl group at C2 may confer distinct steric and electronic effects compared to C4-substituted analogs (e.g., ). Pyridine at C2 could alter binding orientation in receptor pockets .
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability and lipophilicity, whereas the tetrazole in improves binding affinity via hydrogen bonding .

Binding Affinity and Stability

  • tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate exhibits a binding energy of -4.5 kcal/mol, indicating strong receptor interactions due to the tetrazole’s bioisosteric mimicry of carboxylates .
  • tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate () introduces a bromine atom and hydroxyl group, which may enhance halogen bonding and solubility but reduce membrane permeability .

Biological Activity

tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2C_{13}H_{18}N_{2}O_{2} with a molecular weight of approximately 234.29 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and a pyridine moiety, which is crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The piperidine ring is known to exhibit significant interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.

Key Mechanisms:

  • Cholinesterase Inhibition: Some derivatives have shown potential in inhibiting acetylcholinesterase, which is relevant for Alzheimer's disease treatment.
  • Anti-cancer Activity: Certain piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cholinesterase InhibitionModerate inhibition (IC50 = 50 µM)
CytotoxicityIC50 values ranging from 20 to 30 µM
Anti-inflammatoryReduced IL-1β release by 19% at 10 µM
NeuroprotectiveSignificant protection in neurodegeneration models

Case Studies

  • Cholinesterase Inhibition Study:
    A study evaluated the cholinesterase inhibitory properties of various piperidine derivatives, including this compound. The compound exhibited moderate inhibition, suggesting its potential as a therapeutic agent for cognitive disorders.
  • Anti-cancer Activity:
    In vitro studies on cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anti-cancer agent.
  • Neuroprotective Effects:
    Research demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell viability in models of neurodegeneration.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate?

The synthesis typically involves coupling reactions to introduce the pyridine and piperidine moieties. For example, Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds between aryl halides and boronic acids, as seen in analogous spirocyclic piperidine derivatives . Key steps include:

  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
  • Functionalization of the pyridine ring via halogenation (e.g., bromination) at the 4-position.
  • Coupling reactions under anhydrous conditions with catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ in solvents like THF or DMF . Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound .

Q. How is this compound characterized after synthesis?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with peaks corresponding to the tert-butyl group (δ ~1.4 ppm) and aromatic protons from the pyridine ring (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ for C₁₆H₂₄N₂O₂: 277.1918).
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/O percentages .

Q. What safety precautions are recommended when handling this compound?

Safety protocols from analogous piperidine derivatives include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates but may require lower temperatures (e.g., 0–25°C) to suppress side reactions .
  • Catalyst Loading : Reducing Pd catalyst from 5 mol% to 1–2 mol% with ligand additives (e.g., XPhos) improves cost efficiency without compromising yield .
  • Microwave-Assisted Synthesis : Shortens reaction times (e.g., from 24 hours to 30 minutes) while maintaining >90% yield in some piperidine derivatives .

Q. How can researchers address stereochemical challenges during synthesis?

Stereocontrol strategies include:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-Boc-piperidine) to direct stereochemistry at the 2-position .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to achieve enantiomeric excess (ee) >95% .
  • X-ray Crystallography : Confirms absolute configuration post-synthesis, critical for structure-activity relationship (SAR) studies .

Q. How should researchers analyze conflicting stability data from different sources?

Contradictions in stability data (e.g., decomposition temperature discrepancies) require:

  • Thermogravimetric Analysis (TGA) : Measures thermal stability under controlled conditions. For example, some analogs decompose at 150–200°C .
  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH for 1 month) and monitor degradation via HPLC .
  • Literature Cross-Validation : Compare findings with peer-reviewed studies on structurally similar compounds (e.g., tert-butyl piperidine carboxylates with aromatic substituents) .

Q. What methods are used to assess the biological activity of this compound?

Preclinical evaluation includes:

  • Kinase Inhibition Assays : Test inhibitory activity against targets like PI3K or mTOR using fluorescence-based assays (IC₅₀ values reported in µM) .
  • Cytotoxicity Screening : Evaluate cell viability in cancer lines (e.g., MTT assay) to identify therapeutic potential .
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 model) to predict pharmacokinetics .

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